molecular formula C14H11N3O3 B3329434 1H-Benzo[d][1,2,3]triazol-1-yl benzyl carbonate CAS No. 59577-41-2

1H-Benzo[d][1,2,3]triazol-1-yl benzyl carbonate

Cat. No.: B3329434
CAS No.: 59577-41-2
M. Wt: 269.25 g/mol
InChI Key: UARDXIXWKAZPPS-UHFFFAOYSA-N
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Description

1H-Benzo[d][1,2,3]triazol-1-yl benzyl carbonate is a chemical reagent designed for research applications, particularly as an activating agent in organic synthesis. Benzotriazole-based compounds are recognized as powerful acylating and carbonylating agents, frequently employed for preparing peptides, their mimetics, and conjugates in high yield and purity . These reagents are valuable tools in scientific research for the derivatization of biomolecules, a process that can improve properties like bioavailability and biostability . The benzotriazole group acts as an excellent leaving group, facilitating efficient nucleophilic attack by amines or other functional groups to form carbamate or carbonate linkages . This mechanism is central to its role in constructing complex molecules. Beyond peptide chemistry, benzotriazole derivatives serve as versatile building blocks for creating other heterocyclic compounds and have been investigated for their potential in various biological applications, including as inhibitors for specific enzymes like the SARS-CoV 3CLpro protease . This product is intended for use in controlled laboratory settings by qualified researchers. For Research Use Only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzotriazol-1-yl benzyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c18-14(19-10-11-6-2-1-3-7-11)20-17-13-9-5-4-8-12(13)15-16-17/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARDXIXWKAZPPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)ON2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Formation and Reactivity Pathways

Elucidation of Reaction Pathways in Benzotriazolyl Carbonate Synthesis

The synthesis of 1H-Benzo[d] researchgate.netmdpi.commdpi.comtriazol-1-yl benzyl (B1604629) carbonate typically involves the reaction of a benzyl chloroformate with 1-hydroxybenzotriazole (B26582) (HOBt). This process is analogous to the well-established use of HOBt in peptide coupling reactions, where it serves to create a more reactive intermediate that is amenable to nucleophilic attack.

The efficacy of 1H-Benzo[d] researchgate.netmdpi.commdpi.comtriazol-1-yl benzyl carbonate as a carbonylating agent is intrinsically linked to the excellent leaving group ability of the 1H-benzo[d] researchgate.netmdpi.commdpi.comtriazol-1-yloxy anion (BtO⁻). The benzotriazole (B28993) structure is known to be a versatile synthetic auxiliary and can function as a proficient leaving group after reacting with various carbonyl compounds. mdpi.com The stability of the resulting benzotriazolyloxy anion is a key factor. This stability can be attributed to the delocalization of the negative charge across the aromatic system of the benzotriazole ring.

In substitution reactions, the benzotriazolyloxy group has been demonstrated to be a competent nucleofuge. researchgate.net For instance, 1-alkoxy-1H-benzotriazoles undergo nucleophilic substitution with various nucleophiles, underscoring the capacity of the benzotriazolyloxy moiety to depart as a stable entity. researchgate.net This characteristic is mirrored in the reactivity of 1H-Benzo[d] researchgate.netmdpi.commdpi.comtriazol-1-yl benzyl carbonate, where the departure of the benzotriazolyloxy group facilitates the transfer of the benzyloxycarbonyl group to a nucleophile.

The formation of the carbonate bond in 1H-Benzo[d] researchgate.netmdpi.commdpi.comtriazol-1-yl benzyl carbonate is a result of the activation of the carbonyl group by the benzotriazole moiety. In analogous systems, such as peptide synthesis, 1-hydroxybenzotriazole (HOBt) is employed to convert a less reactive carboxylic acid into a more reactive HOBt-ester. asianpubs.orgnih.gov This principle extends to the formation of carbonates.

The reaction likely proceeds through the nucleophilic attack of the hydroxyl group of HOBt on the carbonyl carbon of benzyl chloroformate. This addition-elimination reaction results in the formation of the target benzotriazolyl carbonate and the expulsion of a chloride ion. The resulting 1H-Benzo[d] researchgate.netmdpi.commdpi.comtriazol-1-yl benzyl carbonate possesses a highly activated carbonyl group. The electron-withdrawing nature of the benzotriazole ring system enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles. This activation is crucial for the subsequent utility of the compound as a carbonylating agent.

Kinetic and Thermodynamic Aspects Governing Reaction Outcomes

While specific kinetic and thermodynamic data for the formation and reactions of 1H-Benzo[d] researchgate.netmdpi.commdpi.comtriazol-1-yl benzyl carbonate are not extensively documented in the literature, inferences can be drawn from related systems. In carbodiimide-mediated couplings utilizing HOBt, the rate-determining step is often the initial formation of an O-acylisourea intermediate from the carboxylic acid and the carbodiimide (B86325). researchgate.net The subsequent reaction with HOBt to form the active ester is typically faster.

For the synthesis of 1H-Benzo[d] researchgate.netmdpi.commdpi.comtriazol-1-yl benzyl carbonate from benzyl chloroformate and HOBt, the reaction is expected to be thermodynamically favorable due to the formation of a stable chloride salt and the energetically favorable carbonate linkage. The reaction rate will be influenced by factors such as the solvent polarity, temperature, and the presence of a base to neutralize the hydrogen chloride byproduct. The subsequent reactions of the benzotriazolyl carbonate with nucleophiles are driven by the release of the stable and weakly basic benzotriazolyloxy anion.

Intermediates and Transition State Analyses

The synthesis of 1H-Benzo[d] researchgate.netmdpi.commdpi.comtriazol-1-yl benzyl carbonate from benzyl chloroformate and HOBt is postulated to proceed through a tetrahedral intermediate. The nucleophilic attack of the HOBt hydroxyl group on the carbonyl carbon of the chloroformate leads to this transient species. The subsequent collapse of this intermediate involves the expulsion of the chloride ion, which is a good leaving group.

The Versatility of 1H-Benzo[d] beilstein-journals.orgresearchgate.netmdpi.comtriazol-1-yl Benzyl Carbonate in Organic Synthesis: A Profile of its Reactivity and Transformational Applications

1H-Benzo[d] beilstein-journals.orgresearchgate.netmdpi.comtriazol-1-yl benzyl carbonate has emerged as a significant reagent in the field of organic chemistry, offering a versatile platform for a variety of chemical transformations. Its unique structural features, combining the activating properties of the benzotriazole moiety with the utility of a benzyl carbonate group, render it a powerful tool for the construction of complex organic molecules. This article explores the reactivity profiles and diverse applications of this compound, focusing on its role in nucleophilic substitution reactions, transcarbonylation and decarboxylative transformations, and its utility in the formation of crucial carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds.

Applications in Complex Molecular Synthesis and Advanced Chemical Building Blocks

Contribution to the Synthesis of Carbamates and Urethanes

N-acylbenzotriazoles serve as proficient precursors for the synthesis of carbamates and ureas through a metal-free, one-pot reaction based on the Curtius rearrangement. organic-chemistry.org In this process, the N-acylbenzotriazole reacts with an azide (B81097) donor, such as diphenylphosphoryl azide (DPPA), to form an isocyanate intermediate. This highly reactive intermediate can then be trapped in situ by various nucleophiles. The addition of amines leads to the formation of ureas, while alcohols and phenols yield carbamates (urethanes). organic-chemistry.org This method provides a versatile and efficient alternative to traditional routes that often rely on hazardous reagents like phosgene (B1210022).

A notable example is the synthesis of Benzyl (B1604629) {2-[(2-(1H-benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl}carbamate. This compound is synthesized from the reaction of 2-{2-[((benzyloxy)carbonyl)amino]acetamido}acetic acid and benzotriazole (B28993), showcasing the direct incorporation of the benzotriazole moiety to form a stable, isolable acylating agent which itself contains a carbamate (B1207046) group. mdpi.comresearchgate.net

The general scheme for this transformation is presented below:

Table 1: Synthesis of Carbamates and Ureas via Curtius Rearrangement
Reactant 1 Reactant 2 Nucleophile (Nu-H) Key Intermediate Product Yield (%)
N-Acylbenzotriazole DPPA Amine (R-NH₂) Isocyanate (R-N=C=O) Urea High
N-Acylbenzotriazole DPPA Alcohol (R-OH) Isocyanate (R-N=C=O) Carbamate High
N-Acylbenzotriazole DPPA Phenol (Ar-OH) Isocyanate (R-N=C=O) Carbamate Up to 96% organic-chemistry.org

Utility in Esterification and Amidation Processes for Diverse Scaffolds

The primary utility of N-acylbenzotriazoles lies in their function as exceptional acylating agents for a wide array of nucleophiles, including amines, alcohols, and thiols. organic-chemistry.orgresearchgate.net These reactions proceed under neutral and mild conditions, providing a significant advantage over the use of more reactive and less selective acyl chlorides or acid anhydrides. organic-chemistry.org

Amidation: N-acylbenzotriazoles react efficiently with aqueous ammonia, as well as primary and secondary amines, to produce the corresponding primary, secondary, and tertiary amides in high yields. organic-chemistry.org This methodology is applicable to a broad range of substrates, from simple amines to complex molecules like amino acids and quinolone antibiotics, without causing racemization in chiral centers. thieme-connect.commdpi.com The benzotriazole by-product is easily removed, simplifying the purification process. organic-chemistry.org

Esterification: The reaction of N-acylbenzotriazoles with alcohols and phenols provides a mild method for the synthesis of esters. This is particularly useful for acid-sensitive substrates where traditional acid-catalyzed esterification is not feasible. Similarly, S-acylation with thiols leads to the formation of thiol esters in good to excellent yields. researchgate.net

Table 2: Acylation Reactions Using N-Acylbenzotriazoles

Substrate Nucleophile Product Type Yield Range (%) Reference
Aliphatic/Aromatic Carboxylic Acid Primary/Secondary Amine Amide Good to Excellent organic-chemistry.org
Amino Acid Derivative Free Amino Acid Dipeptide High thieme-connect.com
Aliphatic/Aromatic Carboxylic Acid Alcohol/Phenol Ester Good organic-chemistry.org
Aliphatic/Aromatic Carboxylic Acid Thiol Thiol Ester 76-99 researchgate.net

Development of Modular Synthetic Routes for Functionalized Molecules

The benzotriazole methodology allows for a modular approach to the synthesis of complex molecules. nih.govlupinepublishers.com The benzotriazole group acts as a versatile "plug-and-play" unit; it can be readily introduced into a molecule and subsequently displaced by a wide variety of nucleophiles, acting as a superior leaving group. lupinepublishers.comacs.org This strategy enables the stepwise and controlled construction of functionalized molecules.

An example of this modularity is the synthesis of N-vinyl benzotriazoles. This approach involves an azide–aryne cycloaddition to assemble the benzotriazole core, followed by a Julia–Kocienski olefination reaction. This sequence allows for the facile variation of both the benzotriazole unit and the vinyl substituents, demonstrating a highly modular route to a specific class of compounds. nih.gov This principle of using benzotriazole as a stable intermediate and an excellent leaving group is a cornerstone of its application in building complex molecular frameworks. lupinepublishers.comnih.gov

Applications as Precursors for Heterocyclic Systems and Derivatives

N-acylbenzotriazoles are valuable precursors for the synthesis of a variety of other heterocyclic systems. The activated acyl group can participate in intramolecular or intermolecular cyclization reactions to form new rings.

Key examples include:

Oxadiazoles and Oxazolines: The reaction of N-acylbenzotriazoles with ethyl carbazate (B1233558) in the presence of a dehydrating agent yields 5-substituted-2-ethoxy-1,3,4-oxadiazoles. thieme-connect.com Similarly, N-acylation of 2-aminoethanol followed by cyclization produces oxazolines. thieme-connect.com

Thiazolines: Using 2-aminoethanethiol hydrochloride as the nucleophile in a similar two-step process affords thiazoline (B8809763) derivatives. thieme-connect.com

Benzimidazoles: Acylation of various amines using benzotriazole chemistry, followed by cyclization, can lead to the formation of benzimidazole (B57391) rings. mdpi.com

Oxazolidines: Benzotriazole-based epoxides can be synthesized and subsequently undergo aminolysis to form β-amino alcohols, which are then cyclized to produce benzotriazole-based oxazolidine (B1195125) derivatives. nih.gov

This utility highlights the role of the benzotriazole moiety not just as a leaving group, but as an integral part of a precursor that directs the formation of new, complex heterocyclic structures. researchgate.net

Role in Peptide Chemistry and Conjugate Formation (excluding biological outcomes)

In peptide chemistry, 1-hydroxybenzotriazole (B26582) (HOBt) is a fundamentally important additive used in conjunction with carbodiimide (B86325) coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). bachem.comyoutube.comresearchgate.net The process involves the activation of a carboxylic acid group of an amino acid by the coupling agent, which then reacts with HOBt to form a more stable and highly reactive HOBt-active ester. creative-peptides.comrsc.org

This active ester intermediate offers several key advantages in peptide synthesis:

Increased Coupling Efficiency: It reacts readily with the amino group of the next amino acid, leading to rapid peptide bond formation and higher yields. creative-peptides.com

Suppression of Racemization: The formation of the HOBt-ester minimizes the risk of racemization at the chiral α-carbon of the activated amino acid, which is a common side reaction with other activation methods. creative-peptides.comluxembourg-bio.com

Reduction of Side Reactions: It reduces other unwanted side reactions, such as the formation of N-acylurea byproducts. researchgate.net

Furthermore, N-protected α-aminoacyl benzotriazoles are stable, crystalline solids that serve as excellent acylating agents for N- and O-aminoacylation. mdpi.comresearchgate.net They are used to synthesize peptides and peptide conjugates in high yields and purity, making them valuable reagents for both solution-phase and solid-phase peptide synthesis. lupinepublishers.comresearchgate.netnih.gov

Table 3: Key Reagents in Benzotriazole-Mediated Peptide Synthesis

Reagent/Intermediate Abbreviation Function
1-Hydroxybenzotriazole HOBt Additive to prevent racemization and increase coupling efficiency. creative-peptides.com
HOBt-Active Ester - Stable, activated intermediate for efficient peptide bond formation. rsc.org
N-Acylbenzotriazole - Stable acylating agent for peptide synthesis and conjugation. researchgate.net
2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate HBTU Stand-alone uronium salt coupling reagent incorporating the HOBt structure. creative-peptides.com

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional and two-dimensional spectra, the chemical environment, connectivity, and spatial relationships of atoms within 1H-Benzo[d] nih.govwiley-vch.demdpi.comtriazol-1-yl benzyl (B1604629) carbonate can be mapped out in detail.

One-Dimensional NMR Techniques (¹H, ¹³C)

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the number and types of proton and carbon atoms in the molecule.

¹H NMR: The proton NMR spectrum of 1H-Benzo[d] nih.govwiley-vch.demdpi.comtriazol-1-yl benzyl carbonate is expected to show distinct signals corresponding to the protons of the benzotriazole (B28993) ring and the benzyl group. The four aromatic protons of the benzotriazole moiety would typically appear as a complex multiplet system in the downfield region. The five protons of the benzyl group's phenyl ring would also resonate in the aromatic region, while the methylene (B1212753) (-CH₂-) protons of the benzyl group would produce a characteristic singlet further upfield.

¹³C NMR: The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. Key resonances would include those for the carbonyl carbon of the carbonate group (the most downfield signal), the aromatic carbons of both the benzotriazole and benzyl rings, and the methylene carbon of the benzyl group. The number of distinct signals would confirm the molecular symmetry.

Two-Dimensional NMR Correlation Experiments (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, primarily within the benzotriazole and benzyl aromatic rings, helping to assign adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the proton signals of the methylene group and the aromatic rings to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for establishing longer-range (typically 2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the connectivity between the benzyl group, the carbonate functional group, and the benzotriazole ring system. For instance, correlations from the methylene protons to the carbonyl carbon and the ipso-carbon of the benzyl ring would be expected.

Advanced NMR Techniques for Stereochemical Elucidation

For a molecule like 1H-Benzo[d] nih.govwiley-vch.demdpi.comtriazol-1-yl benzyl carbonate, which is achiral and conformationally flexible, advanced techniques for stereochemical elucidation such as NOESY (Nuclear Overhauser Effect Spectroscopy) are generally not required for basic structural confirmation. These methods are more critical for complex molecules with stereocenters or rigid conformations where through-space interactions can define the 3D structure.

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 1H-Benzo[d] nih.govwiley-vch.demdpi.comtriazol-1-yl benzyl carbonate would be dominated by a strong absorption band characteristic of the carbonyl (C=O) group in the carbonate moiety, typically appearing in the range of 1760-1810 cm⁻¹. Other significant peaks would include C-O stretching vibrations, C=C stretching from the aromatic rings, and C-H stretching and bending modes.

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
C=O Stretch1760 - 1810Carbonate
C-O Stretch1200 - 1300Carbonate/Ester
Aromatic C=C Stretch1450 - 1600Benzotriazole, Benzyl
Aromatic C-H Stretch3000 - 3100Benzotriazole, Benzyl
Aliphatic C-H Stretch2850 - 3000Benzyl CH₂

Mass Spectrometry (MS) for Molecular Ion Determination and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight of the compound and can offer structural clues based on its fragmentation patterns under ionization. The molecular formula for 1H-Benzo[d] nih.govwiley-vch.demdpi.comtriazol-1-yl benzyl carbonate is C₁₄H₁₁N₃O₂. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the parent ion. For 1H-Benzo[d] nih.govwiley-vch.demdpi.comtriazol-1-yl benzyl carbonate, HRMS would confirm the molecular formula C₁₄H₁₁N₃O₂ by matching the experimentally measured exact mass to the theoretically calculated mass (253.0851 g/mol ). nih.gov Common fragmentation pathways would likely involve the loss of CO₂ or cleavage of the benzyl group, leading to characteristic fragment ions that would further support the proposed structure.

Tandem Mass Spectrometry for Structural Confirmation

Tandem mass spectrometry (MS/MS) serves as a powerful analytical technique for the structural elucidation and confirmation of 1H-Benzo[d][1,2,3]triazol-1-yl benzyl carbonate. This method involves the selection of a precursor ion, typically the molecular ion ([M+H]⁺ or M⁺·), followed by its fragmentation through collision-induced dissociation (CID) to generate a series of product ions. The resulting fragmentation pattern provides a veritable fingerprint of the molecule, offering definitive structural confirmation.

While specific experimental tandem mass spectra for this compound are not widely available in the public domain, the fragmentation behavior can be predicted based on the known fragmentation patterns of benzotriazole derivatives and carbonate esters. The primary fragmentation pathway for benzotriazoles upon electron impact is the loss of a neutral nitrogen molecule (N₂). researchgate.net

A plausible fragmentation pathway for this compound would initiate with the cleavage of the N-C bond, followed by the characteristic loss of N₂ from the benzotriazole moiety. Subsequent or concurrent fragmentation of the benzyl carbonate portion would also be expected. Key fragmentation pathways are outlined below:

Loss of Benzotriazole: Cleavage of the N-C(O) bond would result in the formation of a benzyl carbonate radical cation and a neutral benzotriazole molecule.

Decarboxylation: Loss of carbon dioxide (CO₂) from the molecular ion or fragment ions is a common pathway for carbonate esters.

Formation of Tropylium (B1234903) Ion: The benzyl group can readily rearrange to form the stable tropylium ion (C₇H₇⁺) at m/z 91.

A proposed fragmentation scheme would likely show initial loss of the benzotriazole group followed by subsequent fragmentation of the remaining benzyl carbonate portion, or vice-versa. The presence of characteristic fragment ions would provide strong evidence for the confirmation of the compound's structure.

Table 1: Predicted Tandem Mass Spectrometry Fragmentation Data for 1H-Benzo[d] nih.govrsc.orgnih.govtriazol-1-yl benzyl carbonate

Precursor Ion (m/z)Proposed Fragment IonFragment StructureProposed Loss
269.09[M+H]⁺C₁₄H₁₁N₃O₂-
241.09[M+H - N₂]⁺C₁₄H₁₁O₂N₂
151.06[M+H - C₇H₇O]⁺C₇H₄N₃OC₇H₇O
120.06[C₇H₆NO₂]⁺Benzyl carbonate fragmentC₇H₅N₃
119.05[C₆H₅N₃]⁺BenzotriazoleC₈H₆O₂
91.05[C₇H₇]⁺Tropylium ionC₇H₄N₃O₂

X-ray Crystallography for Definitive Solid-State Structural Determination and Conformation

The crystal structures of various N-substituted benzotriazoles, such as 1-benzyl-1H-benzotriazole and other derivatives, have been reported. nih.gov These structures consistently show the benzotriazole ring system to be essentially planar. nih.gov The substituent at the N1 position typically exhibits a dihedral angle with respect to the benzotriazole plane, which is influenced by steric and electronic factors.

For this compound, the benzyl carbonate group would be attached to the N1 atom of the benzotriazole ring. It is expected that the benzotriazole moiety itself will be planar. The benzyl and carbonate groups will adopt a conformation that minimizes steric hindrance. The dihedral angle between the benzotriazole ring and the plane of the carbonate group will be a key conformational feature.

In the crystal packing, intermolecular interactions such as C-H···N and C-H···π interactions are expected to play a significant role in stabilizing the three-dimensional structure. nih.govnih.govnih.gov

Table 2: Representative Crystallographic Data for N-Substituted Benzotriazole Derivatives

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Dihedral Angle (Benzotriazole/Substituent)Reference
1,3-bis(1H-benzotriazol-1-ylmethyl)benzeneMonoclinicP2₁/c11.7934(9)14.3002(14)8.4444(8)106.243(5)88.74(11)° and 85.83(10)° nih.govmdpi.com
1-Benzyl-1H-benzotriazoleMonoclinicP2₁/n12.331(3)8.9625(18)20.363(4)105.11(3)75.08(8)° nih.gov
1-(4-Nitrobenzyl)-1H-benzotriazoleTriclinicP-16.414(5)14.149(2)14.859(2)-- researchgate.net

The data from these related structures strongly suggest that this compound would crystallize in a similar fashion, with a planar benzotriazole core and a specific conformational orientation of the benzyl carbonate substituent.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Geometry Optimization

Quantum chemical calculations are fundamental for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. These calculations minimize the energy of the molecule with respect to its atomic coordinates.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. For benzotriazole (B28993) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311G**, are used to determine optimized molecular structures and vibrational frequencies. nih.gov This level of theory has been shown to provide results that are in good agreement with experimental data from techniques like X-ray crystallography for related compounds. nih.gov

Should DFT calculations be performed on 1H-Benzo[d] beilstein-journals.orgyoutube.commdpi.comtriazol-1-yl benzyl (B1604629) carbonate, a data table of its optimized geometric parameters would be generated. An illustrative example of what such a table might contain is provided below.

Interactive Data Table: Hypothetical Optimized Geometric Parameters for 1H-Benzo[d] beilstein-journals.orgyoutube.commdpi.comtriazol-1-yl benzyl carbonate (Illustrative)

ParameterValue (Å or °)
C-N Bond Lengths (Triazole Ring)Data not available
C=O Bond Length (Carbonate)Data not available
C-O Bond Lengths (Carbonate)Data not available
N-O Bond LengthData not available
Dihedral Angle (Benzotriazole-Carbonate)Data not available
Dihedral Angle (Carbonate-Benzyl)Data not available

Note: The data in this table is for illustrative purposes only and does not represent actual calculated values for 1H-Benzo[d] beilstein-journals.orgyoutube.commdpi.comtriazol-1-yl benzyl carbonate, as specific literature is unavailable.

Ab Initio Methods

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory) can provide highly accurate molecular geometries. These methods have been used to evaluate atomic charges in anions of related triazole structures. nih.gov

Electronic Structure Analysis

The analysis of a molecule's electronic structure provides insights into its reactivity, stability, and spectroscopic properties.

Frontier Molecular Orbital (FMO) Theory (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. imperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. rsc.org The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov For various benzotriazole and triazole derivatives, DFT calculations have been employed to determine these orbital energies and predict charge transfer interactions within the molecule. nih.govejosat.com.tr

A data table summarizing the FMO properties for 1H-Benzo[d] beilstein-journals.orgyoutube.commdpi.comtriazol-1-yl benzyl carbonate would be a standard output of such a study. An example is shown below.

Interactive Data Table: Hypothetical Frontier Molecular Orbital Properties for 1H-Benzo[d] beilstein-journals.orgyoutube.commdpi.comtriazol-1-yl benzyl carbonate (Illustrative)

PropertyValue (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO Gap (ΔE)Data not available

Note: The data in this table is for illustrative purposes only and does not represent actual calculated values for 1H-Benzo[d] beilstein-journals.orgyoutube.commdpi.comtriazol-1-yl benzyl carbonate.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is crucial for understanding its interactions with other molecules. Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the electron density surface. nih.gov These maps help in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. nih.gov In MEP maps, regions of negative potential, typically colored red, indicate areas prone to electrophilic attack, while regions of positive potential, colored blue, are susceptible to nucleophilic attack. nih.gov This technique has been applied to various nitrogen-containing heterocyclic compounds to predict their reactive sites. ejosat.com.trnih.gov

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates and calculating the energy barriers associated with transition states. While specific studies on the reaction mechanisms involving 1H-Benzo[d] beilstein-journals.orgyoutube.commdpi.comtriazol-1-yl benzyl carbonate are not found, mechanistic studies on the formation of related 1-alkoxy-1H-benzotriazoles from peptide coupling agents have been reported. beilstein-journals.org These studies propose different pathways and intermediates, which could be further investigated using computational methods to locate transition states and calculate activation energies, thus providing a more detailed understanding of the reaction landscape.

Conformational Landscape Exploration and Energetics

The conformational landscape of a molecule dictates its three-dimensional structure and, consequently, its physical and chemical properties. For a flexible molecule like "1H-Benzo[d] mdpi.commdpi.comresearchgate.nettriazol-1-yl benzyl carbonate," which contains several rotatable bonds, exploring its potential conformations is essential to identify the most stable, low-energy structures.

Computational methods, such as molecular mechanics and quantum mechanics, are employed to systematically investigate the conformational space. A typical workflow involves:

Initial Conformer Generation: A large number of initial geometries are generated by systematically rotating the dihedral angles of the flexible bonds.

Geometry Optimization: Each of these initial structures is then subjected to geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT), to find the nearest local energy minimum on the potential energy surface.

Energy Calculation and Ranking: The energies of the optimized conformers are calculated and compared to identify the global minimum and other low-energy conformers that are likely to be populated at room temperature.

The relative energies of these conformers provide insights into the molecule's flexibility and the energetic barriers between different conformations. This information is critical for understanding its reactivity and interactions with other molecules.

Table 1: Hypothetical Relative Energies of "1H-Benzo[d] mdpi.commdpi.comresearchgate.nettriazol-1-yl benzyl carbonate" Conformers

ConformerDihedral Angle (°C-O-C-N)Relative Energy (kcal/mol)
1 (Global Minimum)1800.00
2601.5
3-601.5
405.0

Note: This table is illustrative and not based on published experimental or computational data for the specific compound.

Spectroscopic Parameter Prediction and Validation

Computational chemistry is instrumental in predicting spectroscopic parameters, which can then be compared with experimental data to validate the computed structures and electronic properties.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical calculations, typically using the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predicted shifts for the various conformers can be averaged, weighted by their Boltzmann population, and then compared to experimental spectra. For related benzotriazole derivatives, ¹H-NMR and ¹³C-NMR spectra have been determined using experimental techniques, providing a basis for comparison with theoretical predictions. mdpi.comresearchgate.net

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. Quantum chemical calculations can predict these vibrational frequencies and their corresponding intensities. The calculated frequencies are often scaled to account for anharmonicity and the approximations inherent in the theoretical methods. For instance, the characteristic C=O stretching vibration in the carbonate group and various vibrations of the benzotriazole and benzyl rings can be predicted and compared with experimental FT-IR spectra. mdpi.com The analysis of vibrational spectra of parent compounds like 1,2,3-triazole has been performed using density functional theory, providing a foundation for understanding the spectra of more complex derivatives. researchgate.net

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for "1H-Benzo[d] mdpi.commdpi.comresearchgate.nettriazol-1-yl benzyl carbonate"

ParameterPredicted ValueExperimental Value
¹³C NMR (C=O)155 ppmNot Available
¹H NMR (CH₂)5.4 ppmNot Available
IR Freq. (C=O stretch)1750 cm⁻¹Not Available

Note: This table is illustrative and not based on published experimental or computational data for the specific compound.

Intermolecular Interaction Studies

Understanding the non-covalent interactions that "1H-Benzo[d] mdpi.commdpi.comresearchgate.nettriazol-1-yl benzyl carbonate" can form is crucial for predicting its behavior in the solid state and in solution. These interactions include hydrogen bonding and π-stacking.

Hydrogen Bonding: Although "1H-Benzo[d] mdpi.commdpi.comresearchgate.nettriazol-1-yl benzyl carbonate" does not have traditional hydrogen bond donors (like O-H or N-H), the nitrogen atoms of the triazole ring and the oxygen atoms of the carbonate group can act as hydrogen bond acceptors. Computational methods can be used to model the interaction of this molecule with potential hydrogen bond donors, such as water or other solvent molecules. The strength and geometry of these interactions can be quantified.

π-Stacking: The benzotriazole and benzyl aromatic rings are capable of engaging in π-stacking interactions. These interactions are important in crystal packing and in the binding of the molecule to biological targets. Computational studies can model the geometry and energetics of π-stacked dimers, exploring different arrangements such as parallel-displaced and T-shaped orientations. The interaction energies can be calculated using high-level quantum mechanical methods that accurately describe dispersion forces. In related crystal structures of benzotriazole derivatives, intermolecular interactions such as hydrogen bonds have been observed to link molecules into chains. nih.gov

Computational studies on related benzotriazole-containing compounds have been performed to understand their interactions with biological targets, such as enzymes, which often involve a combination of hydrogen bonding and other non-covalent interactions. mdpi.commdpi.com These types of studies provide a framework for how the intermolecular interactions of "1H-Benzo[d] mdpi.commdpi.comresearchgate.nettriazol-1-yl benzyl carbonate" could be investigated.

Future Research Directions and Emerging Paradigms

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The development of advanced catalytic systems is a cornerstone of progress in chemical synthesis. For reactions mediated by benzotriazole (B28993) derivatives, the future lies in moving beyond stoichiometric reagents towards catalytic turnovers, enhancing both efficiency and sustainability.

Research is increasingly focused on heterogeneous catalysts, where benzotriazole moieties are immobilized on solid supports. Polymer-supported benzotriazoles, for instance, have been explored for their potential in simplifying purification processes and enabling catalyst recycling. nih.gov Future work will likely involve the design of more sophisticated supports, such as metal-organic frameworks (MOFs) and nanoparticles, to create highly active and selective catalytic sites.

Furthermore, the synthesis of novel transition metal complexes featuring benzotriazole-derived ligands is a promising avenue. Palladium(II) complexes with benzotriazole derivatives have already demonstrated catalytic activity in Mizoroki-Heck reactions. redalyc.org Future explorations could expand this to other cross-coupling reactions, asymmetric catalysis, and C-H activation processes. The systematic investigation of different metals and ligand architectures will be crucial for tuning catalytic performance to achieve unprecedented levels of efficiency and selectivity. Another area of interest is the use of novel Fenton-like reactions, for example with catalysts like mesoporous Cu/MnO2, which have been studied for the degradation of benzotriazole and could inspire new oxidative catalytic cycles. epa.gov

Expansion of Reactivity Spectrum and Scope in Complex Chemical Synthesis

Benzotriazole has proven to be a remarkably versatile auxiliary in organic synthesis, acting as an excellent leaving group, an activator for various functional groups, and a facilitator for the formation of carbon-carbon and carbon-heteroatom bonds. acs.org The future in this domain is centered on harnessing these fundamental properties to tackle increasingly complex synthetic challenges.

One key direction is the application of benzotriazole-mediated methodologies in the total synthesis of complex natural products and pharmaceuticals. The reliability and predictability of these reactions make them suitable for crucial steps in multi-step syntheses. Researchers are also exploring novel transformations that expand the known reactivity of benzotriazole reagents. A recent example is the development of a new methodology for the synthesis of benzotriazolyl alkyl esters through an unprecedented CH₂ insertion using dichloromethane (B109758) as a C-1 surrogate, opening up new pathways for ester synthesis. rsc.org

Moreover, the role of benzotriazole derivatives in the construction of diverse heterocyclic systems continues to be a major research focus. acs.org Their utility in synthesizing complex scaffolds, such as β-amino alcohols and 1,3-oxazolidines, highlights their potential in medicinal chemistry for generating libraries of biologically active molecules. nih.gov Future work will likely involve the design of novel cascade and multicomponent reactions where a benzotriazole auxiliary guides a sequence of bond-forming events to rapidly build molecular complexity from simple precursors.

Integration into Automated and High-Throughput Synthesis Platforms

The paradigm of chemical synthesis is shifting towards greater automation and miniaturization to accelerate the discovery of new molecules and reactions. Integrating benzotriazole chemistry into these automated and high-throughput synthesis (HTS) platforms is a critical future direction.

Technologies such as acoustic dispensing can enable the synthesis of large compound libraries on a nanomole scale in multi-well plates. nih.gov Adapting benzotriazole-mediated reactions to these platforms would allow for the rapid generation of diverse molecules for screening purposes. This requires the development of robust, solvent-efficient reaction conditions that are compatible with robotic liquid handlers. The use of solid-supported catalysts or reagents, such as catalyst-coated glass beads, could be particularly advantageous in this context, as they simplify purification and handling in an automated workflow. sigmaaldrich.com

A significant advancement in this area is the use of high-throughput combinatorial approaches, such as "click" chemistry, to create large libraries of triazole-based ligands and their corresponding metal complexes for screening in catalysis and materials science. chemrxiv.org A similar strategy could be employed with benzotriazole derivatives to rapidly explore a vast chemical space. The development of compatible high-throughput analytical techniques, such as circular dichroism-based assays for rapid enantiomeric excess analysis, is also essential to support the fast pace of automated synthesis and screening. rsc.org

Computational Design and Predictive Modeling of Next-Generation Benzotriazole Reagents and Derivatives

Computational chemistry offers a powerful toolkit for understanding reaction mechanisms and designing new reagents with tailored properties. For benzotriazole derivatives, predictive modeling is set to become an indispensable tool for accelerating development.

Detailed ab initio and Density Functional Theory (DFT) studies have already been employed to rationalize the nucleophilic character and esterolytic activity of hydroxybenzotriazoles. nih.govacs.org These studies correlate electronic structure with reactivity, explaining, for example, how electron-withdrawing substituents can lower the pKa, leading to a higher concentration of the more reactive anionic form, thereby enhancing catalytic efficacy. acs.org

The future of this field lies in using these computational methods not just for retrospective analysis but for the prospective design of next-generation reagents. By modeling key parameters, chemists can predict the reactivity, selectivity, and stability of novel benzotriazole derivatives before committing to their synthesis. This data-driven approach will enable the rational design of reagents optimized for specific, challenging chemical transformations.

Table 1: Summary of Computational Findings on Hydroxybenzotriazoles

Parameter Modeled Computational Method Key Finding Reference
Nucleophilic Character ab initio/DFT (B3LYP) The deprotonated anionic forms are the reactive species in ester hydrolysis. nih.govacs.org
Substituent Effects DFT Electron-withdrawing groups lower the pKa, increasing the concentration of the active anionic form. acs.org
Reaction Mechanisms Theoretical Calculation Pathways for the degradation of benzotriazoles by hydroxyl radicals can be elucidated. nih.gov

Development of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

A deep understanding and optimization of chemical reactions require the ability to observe them in real-time. The development and application of advanced spectroscopic techniques for in situ monitoring of reactions involving benzotriazole reagents is a key area for future research.

Process Analytical Technology (PAT) tools, including Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and Nuclear Magnetic Resonance (NMR), are increasingly being integrated into chemical workflows. These non-invasive techniques can provide continuous data on the concentration of reactants, intermediates, and products, offering unprecedented insight into reaction kinetics and mechanisms.

For benzotriazole chemistry, techniques like Surface-Enhanced Raman Spectroscopy (SERS) have been used to study the interaction of benzotriazole with metal surfaces under real-time conditions, which is crucial for its application as a corrosion inhibitor. mdpi.com The future will see a broader application of these methods to monitor homogeneous and heterogeneous catalytic reactions. Coupling these spectroscopic tools with flow chemistry setups will enable precise control over reaction parameters and facilitate rapid optimization, leading to more efficient and safer chemical processes. Online monitoring systems, such as those using ion chromatography, are already used for tracking triazoles in industrial settings and point towards the potential for fully automated reaction control. metrohm.com

Table 2: Advanced Spectroscopic Techniques for Reaction Monitoring

Technique Application Area Information Gained
Surface-Enhanced Raman Spectroscopy (SERS) Surface Chemistry, Corrosion Real-time analysis of molecular interactions and complex formation on metal surfaces. mdpi.com
FTIR/Raman Spectroscopy Reaction Kinetics In situ monitoring of functional group transformations and species concentration.
Flow NMR Spectroscopy Mechanistic Studies Quantitative analysis of reaction species, including transient intermediates.
Ion Chromatography Process Control Automated online quantification of triazole concentrations in process streams. metrohm.com

Compound Index

Table 3: List of Chemical Compounds Mentioned

Compound Name
1H-Benzo[d] nih.govacs.orgepa.govtriazol-1-yl benzyl (B1604629) carbonate
1-Hydroxybenzotriazole (B26582)
p-Nitrophenyl diphenyl phosphate
p-Nitrophenyl hexanoate
Benzaldehyde oxime
2-Methyl propionaldehyde (B47417) oxime
Benzotriazole
Tolyltriazole
2-Mercaptobenzothiazole
4-Methyl-1H-benzotriazole
7-Hydroxy-1H-benzotriazole
4-Hydroxy-benzotriazoles
4,7-Dihydroxy-1H-benzotriazole
4,7-Dione-1H-benzotriazole
1,2,3-Triazole-4,5-dicarboxylic acid
1,3-Phenylenebis((1H-benzotriazol-1-yl)methanone)
1,3-Bis(1H-benzotriazol-1-ylmethyl)benzene
(1H-benzo[d] nih.govacs.orgepa.govtriazol-1-yl)methyl benzoate

Q & A

(Basic) What are the optimal synthetic routes for 1H-Benzo[d][1,2,3]triazol-1-yl benzyl carbonate, and what reaction conditions are critical for yield optimization?

Methodological Answer:
The synthesis typically involves coupling benzotriazole derivatives with benzyl carbonate precursors. Key steps include:

  • Step 1: Preparation of the benzotriazole intermediate via nucleophilic substitution or cyclization reactions. For example, 1H-benzo[d][1,2,3]triazol-1-yl derivatives can be synthesized using acetylacetone and aryl azides in the presence of potassium carbonate (yields ~70–85%) .
  • Step 2: Activation of the benzyl carbonate group using sodium acetate in refluxing acetic acid to facilitate coupling .
  • Catalysts/Reagents: Microwave irradiation has been employed to accelerate reaction kinetics (e.g., 70% yield in 5.5 hours) .
  • Critical Conditions: Temperature (reflux at 100–120°C), solvent polarity (acetic acid or DCM), and stoichiometric ratios (1:1.2 for triazole:carbonate) are pivotal for minimizing side products .

(Advanced) How can computational methods like DFT and molecular docking elucidate the electronic properties and bioactivity of this compound?

Methodological Answer:

  • DFT Studies: Density Functional Theory (DFT) at the 6-311G+(d,p) basis set level can predict frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and charge distribution. These analyses reveal nucleophilic/electrophilic sites, aiding in understanding reactivity and stability .
  • Docking Simulations: Molecular docking with proteins (e.g., enzymes or receptors) assesses binding affinities. For example, triazole derivatives exhibit strong interactions with ATP-binding pockets due to π-π stacking and hydrogen bonding .
  • Software: Gaussian 16 for DFT; AutoDock Vina or Schrödinger Suite for docking .

(Basic) What spectroscopic and chromatographic techniques are recommended for structural characterization and purity assessment?

Methodological Answer:

  • NMR: ¹H and ¹³C NMR confirm substituent positions and coupling patterns. For example, benzyl protons resonate at δ 5.2–5.5 ppm, while triazole protons appear at δ 7.8–8.2 ppm .
  • IR: Stretching vibrations for C=O (carbonate) at 1740–1760 cm⁻¹ and C-N (triazole) at 1350–1450 cm⁻¹ .
  • Mass Spectrometry: High-resolution MS (HRMS) verifies molecular ions (e.g., [M+H]+ at m/z 312.0984) .
  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

(Advanced) What challenges arise in achieving regioselectivity during the synthesis of triazole-substituted derivatives, and how can they be mitigated?

Methodological Answer:

  • Challenge: Competing 1,2,3-triazole vs. 1,2,4-triazole formation due to similar activation energies .
  • Mitigation Strategies:
    • Use directing groups (e.g., electron-withdrawing substituents on benzyl carbonate) to favor 1,2,3-regioselectivity .
    • Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for controlled 1,4-disubstituted triazoles .
    • Kinetic control via low-temperature reactions (−20°C) to suppress side pathways .

(Basic) What factors influence the stability of this compound, and how should storage conditions be optimized?

Methodological Answer:

  • Degradation Pathways: Hydrolysis of the carbonate ester under acidic/basic conditions; photodegradation of the triazole ring .
  • Stability Assessment:
    • pH Stability: Monitor via HPLC in buffers (pH 3–9) over 72 hours. Stable in neutral conditions (degradation <5%) .
    • Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition onset at 180°C .
  • Storage: Airtight containers under inert gas (N₂/Ar) at −20°C; protect from UV light .

(Advanced) How does the substitution pattern on the benzyl or triazole moiety affect biological activity in drug discovery?

Methodological Answer:

  • Structure-Activity Relationships (SAR):
    • Benzyl Substituents: Electron-donating groups (e.g., -OCH₃) enhance solubility and binding to hydrophobic enzyme pockets .
    • Triazole Position: 1,2,3-Triazole derivatives show higher antimicrobial activity than 1,2,4-isomers due to improved hydrogen-bonding capacity .
    • Bioactivity Data:
DerivativeIC₅₀ (µM) E. coliIC₅₀ (µM) S. aureus
5-Bromo-substituted12.39.8
Unsubstituted>100>100
Data from Ref.

(Advanced) What are the emerging applications of this compound in materials science, such as polymer or MOF synthesis?

Methodological Answer:

  • Polymers: Incorporation as a UV stabilizer due to benzotriazole’s ability to absorb UV light (λmax = 340 nm) .
  • Metal-Organic Frameworks (MOFs): Acts as a ligand for transition metals (e.g., Zn²+, Cu²+), forming porous structures with high surface areas (~1500 m²/g) .
  • Case Study: A Zn-MOF using this ligand showed CO₂ adsorption capacity of 4.2 mmol/g at 1 bar, 25°C .
    CO2rr系列学习 第一期 二氧化碳还原AEM建模以及相关理论
    47:36

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.